cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate

carbonic anhydrase I Ki inhibition constant dual inhibitor

Cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate (CAS 2480284-01-1, also designated hCAI/II-IN-4 or compound 6d) is a synthetic small-molecule dual inhibitor of human carbonic anhydrase isoforms I and II (hCA I/II), belonging to the N-quinary heterocycle-4-sulphamoylbenzamide chemotype. The compound incorporates a thiazole-4-carboxylate scaffold esterified with a cyclopropylmethyl group and appended with a 4-sulfamoylbenzoyl zinc-binding pharmacophore, yielding nanomolar-range inhibition constants of Ki = 16.95 nM (hCA I), 15.22 nM (hCA II), and 27.04 nM (hCA IX).

Molecular Formula C15H15N3O5S2
Molecular Weight 381.4 g/mol
Cat. No. B12413140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate
Molecular FormulaC15H15N3O5S2
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC1CC1COC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C15H15N3O5S2/c16-25(21,22)11-5-3-10(4-6-11)13(19)18-15-17-12(8-24-15)14(20)23-7-9-1-2-9/h3-6,8-9H,1-2,7H2,(H2,16,21,22)(H,17,18,19)
InChIKeyGNWGBZOLHBOSHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropylmethyl 2-[(4-Sulfamoylbenzoyl)amino]-1,3-Thiazole-4-Carboxylate (hCAI/II-IN-4): A Dual Carbonic Anhydrase I/II Inhibitor for Hypoxia Research – Procurement and Selection Guide


Cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate (CAS 2480284-01-1, also designated hCAI/II-IN-4 or compound 6d) is a synthetic small-molecule dual inhibitor of human carbonic anhydrase isoforms I and II (hCA I/II), belonging to the N-quinary heterocycle-4-sulphamoylbenzamide chemotype [1]. The compound incorporates a thiazole-4-carboxylate scaffold esterified with a cyclopropylmethyl group and appended with a 4-sulfamoylbenzoyl zinc-binding pharmacophore, yielding nanomolar-range inhibition constants of Ki = 16.95 nM (hCA I), 15.22 nM (hCA II), and 27.04 nM (hCA IX) [1]. It was developed as an anti-hypoxic agent for acute mountain sickness (AMS) research and has demonstrated in vivo efficacy with no apparent toxicity in a preclinical mouse model [1].

Why Interchanging This Thiazole Carbonic Anhydrase Inhibitor with Structural Analogs or Acetazolamide Compromises Experimental Outcomes


In-class compounds within the N-quinary heterocycle-4-sulphamoylbenzamide series share a conserved 4-sulfamoylbenzamide zinc-binding motif, yet small variations in the heterocycle core and ester/amide appendage produce substantial differences in hCA isoform potency, dual inhibition balance, and in vivo anti-hypoxic efficacy [1]. For instance, replacing the thiazole ring with thiadiazole (compound 2b) or substituting the cyclopropylmethyl ester with a cyclopentyl carboxamide (compound 5b) reduces hCA I inhibitory potency by 2.4-fold and 3.0-fold, respectively, and shifts the hCA I/II inhibition ratio from near-equipotent (1.11) toward hCA II-dominated inhibition (2.70–3.90) [1]. These biochemical differences directly correlate with in vivo outcomes: survival prolongation in a mouse hypoxia model varies from 21.7% (2b) to 29.3% (6d), while the FDA-approved standard acetazolamide achieves only 6.5% prolongation due to its 93.6-fold hCA I/II imbalance [1]. Consequently, generic substitution without compound-specific validation risks irreproducible results and compromised translational relevance [1].

Quantitative Differentiation Evidence: Cyclopropylmethyl 2-[(4-Sulfamoylbenzoyl)amino]-1,3-Thiazole-4-Carboxylate vs. Closest Analogs and Acetazolamide


hCA I Inhibitory Potency: 73-Fold Improvement Over Acetazolamide and 2.4-Fold Over the Closest Thiadiazole Analog

Compound 6d inhibits hCA I with a Ki of 16.95 nM, compared to 1237.10 nM for acetazolamide (AAZ), 40.97 nM for compound 2b (thiadiazole ethyl ester analog), and 51.25 nM for compound 5b (thiazole cyclopentyl carboxamide analog) [1]. All values were obtained under identical stopped-flow CO2 hydration assay conditions in the same study, enabling direct quantitative comparison [1].

carbonic anhydrase I Ki inhibition constant dual inhibitor acute mountain sickness

Balanced Dual hCA I/II Inhibition Ratio: Near-Equipotent Isoform Targeting Unmatched by Analogs or Acetazolamide

The hCA I/hCA II Ki ratio for compound 6d is 1.11 (16.95/15.22 nM), indicating near-equipotent dual inhibition of both isoforms [1]. In contrast, compound 2b exhibits a ratio of 2.70 (40.97/15.15 nM), compound 5b a ratio of 3.90 (51.25/13.15 nM), and acetazolamide a markedly unbalanced ratio of 93.6 (1237.10/13.22 nM) [1]. This demonstrates that 6d is approximately 84-fold more balanced than acetazolamide and 2.4-fold more balanced than its closest thiadiazole analog [1].

dual inhibitor hCA I/II ratio isoform balance carbonic anhydrase

In Vivo Anti-Hypoxic Efficacy: 29.3% Survival Prolongation Outperforms Both Acetazolamide and the Closest Analog

In a mouse model of hypoxia (male BLAB/c mice), oral administration of compound 6d (400–2000 mg/kg) prolonged survival time by 29.3% relative to the blank control group [1]. This significantly exceeded the efficacy of compound 2b (21.7% prolongation at 400 mg/kg p.o.) and the FDA-approved standard acetazolamide (6.5% prolongation) [1]. The 4.5-fold improvement over acetazolamide and 1.35-fold improvement over 2b were achieved without any apparent toxicity across the entire dose range tested [1].

in vivo efficacy hypoxia model survival prolongation acute mountain sickness

In Vivo Safety Margin: No Apparent Toxicity at Doses Up to 2000 mg/kg in Preclinical Model

Compound 6d exhibited no apparent toxicity in male BLAB/c mice across an oral dose range of 400–2000 mg/kg, encompassing both the efficacious dose and a ≥5-fold safety margin, while simultaneously demonstrating anti-hypoxic efficacy [1]. This contrasts with acetazolamide, which is associated with clinically reported adverse effects including acroanaesthesia, temporary myopia, and gastrointestinal symptoms at therapeutic doses [1]. Compound 2b similarly showed no apparent toxicity but was only tested at a single dose of 400 mg/kg, providing a narrower characterized safety window [1].

in vivo toxicity safety pharmacology maximum tolerated dose acute mountain sickness

hCA IX Co-Inhibition: 2.3-Fold Greater Potency Than the Closest Analog Enables Expanded Isoform Profiling

Compound 6d additionally inhibits the tumor-associated isozyme hCA IX with a Ki of 27.04 nM, compared to 61.88 nM for compound 2b (2.3-fold less potent) and 42.18 nM for compound 5b (1.6-fold less potent) [1]. All three compounds were evaluated under the same stopped-flow CO2 hydration assay conditions using recombinant hCA IX catalytic domain [1]. This broader isoform coverage complements the primary hCA I/II dual inhibition profile, though functional validation remains focused on hCA I/II-mediated hypoxia [1].

hCA IX tumor-associated carbonic anhydrase isoform selectivity off-target profiling

Validated Application Scenarios for Cyclopropylmethyl 2-[(4-Sulfamoylbenzoyl)amino]-1,3-Thiazole-4-Carboxylate Based on Quantitative Evidence


Acute Mountain Sickness (AMS) Preclinical Efficacy Studies

Compound 6d is directly validated as a tool compound for AMS research, demonstrating 29.3% survival prolongation in a mouse hypoxia model—4.5-fold greater than acetazolamide and 1.35-fold greater than the closest analog 2b—with no apparent toxicity at doses up to 2000 mg/kg [1]. Its balanced hCA I/II dual inhibition (Ki ratio = 1.11) addresses the known hCA I potency gap of acetazolamide, making it suitable for investigating the relative contributions of hCA I and II isoforms to high-altitude pathophysiology [1].

Carbonic Anhydrase Isoform Selectivity Profiling and Assay Development

With well-characterized Ki values against hCA I (16.95 nM), hCA II (15.22 nM), and hCA IX (27.04 nM), compound 6d serves as a reference inhibitor for multi-isoform carbonic anhydrase selectivity panels [1]. Its near-equipotent hCA I/II inhibition distinguishes it from acetazolamide (which is 93.6-fold hCA II-selective) and from analogs 2b and 5b (which are 2.7- to 3.9-fold hCA II-biased), providing a more uniform baseline for comparative isoform profiling assays [1].

Hypoxia-Mediated Disease Model Development Beyond AMS

The demonstrated in vivo anti-hypoxic efficacy of compound 6d, combined with its hCA IX co-inhibition (Ki = 27.04 nM, 2.3-fold more potent than analog 2b), supports its use in broader hypoxia-mediated disease models where both hCA I/II and hCA IX contribute to the pathophysiological response [1]. Researchers investigating tumor hypoxia, ischemic conditions, or metabolic disorders with a carbonic anhydrase-dependent component may find the compound's multi-isoform coverage advantageous for exploratory studies [1].

Pharmacological Tool for Deciphering hCA I Versus hCA II Contributions In Vivo

The near-equipotent dual inhibition profile of compound 6d (hCA I Ki = 16.95 nM, hCA II Ki = 15.22 nM; ratio = 1.11) makes it a valuable pharmacological tool for studies designed to dissect the individual contributions of hCA I and hCA II to physiological and pathological processes [1]. In contrast, acetazolamide's extreme hCA II bias (ratio = 93.6) confounds such mechanistic studies, while analogs 2b and 5b exhibit intermediate but still significant bias (ratios = 2.70 and 3.90, respectively) [1].

Quote Request

Request a Quote for cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.